molecular formula C9H10BrNO2 B1267285 2-bromoethyl N-phenylcarbamate CAS No. 32353-12-1

2-bromoethyl N-phenylcarbamate

Cat. No.: B1267285
CAS No.: 32353-12-1
M. Wt: 244.08 g/mol
InChI Key: QVXXUDSODOZFNA-UHFFFAOYSA-N
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Description

2-Bromoethyl N-phenylcarbamate is an organic compound with the molecular formula C9H10BrNO2. It consists of a phenyl group attached to a carbamate group, which is further connected to a 2-bromoethyl group . This compound is known for its diverse applications in scientific research and industry.

Scientific Research Applications

2-Bromoethyl N-phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromoethyl N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 2-bromoethanol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethyl N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols

    Hydrolysis Agents: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as N-phenylcarbamates or thiocarbamates can be formed.

    Hydrolysis Products: Phenylamine and 2-bromoethanol.

Mechanism of Action

The mechanism of action of 2-bromoethyl N-phenylcarbamate involves the interaction of the carbamate group with biological targets. The compound can inhibit enzymes by carbamoylating active site residues, thereby blocking substrate access. This mechanism is similar to other carbamate-based inhibitors used in pharmacology .

Comparison with Similar Compounds

Uniqueness: 2-Bromoethyl N-phenylcarbamate is unique due to the presence of the bromoethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

IUPAC Name

2-bromoethyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-6-7-13-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXXUDSODOZFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309941
Record name 2-bromoethyl N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32353-12-1
Record name NSC220027
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Record name 2-bromoethyl N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMOETHYL N-PHENYLCARBAMATE
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